(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 434303-28-3
VCID: VC4144126
InChI: InChI=1S/C20H18N2O5S2/c1-3-21-19(23)18(29-20(21)28)11-14-6-9-16(17(10-14)26-2)27-12-13-4-7-15(8-5-13)22(24)25/h4-11H,3,12H2,1-2H3/b18-11+
SMILES: CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S
Molecular Formula: C20H18N2O5S2
Molecular Weight: 430.49

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 434303-28-3

Cat. No.: VC4144126

Molecular Formula: C20H18N2O5S2

Molecular Weight: 430.49

* For research use only. Not for human or veterinary use.

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one - 434303-28-3

Specification

CAS No. 434303-28-3
Molecular Formula C20H18N2O5S2
Molecular Weight 430.49
IUPAC Name (5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H18N2O5S2/c1-3-21-19(23)18(29-20(21)28)11-14-6-9-16(17(10-14)26-2)27-12-13-4-7-15(8-5-13)22(24)25/h4-11H,3,12H2,1-2H3/b18-11+
Standard InChI Key VMWRTHJXDGDFAF-WOJGMQOQSA-N
SMILES CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure features a thiazolidin-4-one ring system with a conjugated exocyclic double bond at position 5, stabilized by resonance with the sulfanylidene group at position 2. The 3-ethyl substituent introduces steric bulk, while the 5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene) group provides electronic diversity through methoxy, nitro, and aryl ether functionalities.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₈N₂O₅S₂
Molecular Weight430.49 g/mol
IUPAC Name(5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)N+[O-])OC)SC1=S
CAS Number434303-28-3

The nitro group at the para position of the benzyl ether enhances electron-withdrawing effects, polarizing the molecule and facilitating interactions with biological targets such as enzymes or DNA .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol starting with the condensation of 3-methoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide to form 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This intermediate undergoes Knoevenagel condensation with 3-ethylrhodanine in the presence of a base (e.g., piperidine) to yield the target compound.

Key Reaction Steps:

  • Etherification:
    3-Methoxy-4-hydroxybenzaldehyde+4-Nitrobenzyl bromideK2CO3,DMF3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde\text{3-Methoxy-4-hydroxybenzaldehyde} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde}

  • Knoevenagel Condensation:
    3-Ethylrhodanine+3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehydepiperidine, EtOHTarget Compound\text{3-Ethylrhodanine} + \text{3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{Target Compound}

Analytical Characterization

The compound is validated using FTIR, NMR, and mass spectrometry:

  • FTIR: Peaks at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 1340 cm⁻¹ (S-C=S) .

  • ¹H NMR: Signals at δ 8.27–8.22 (aromatic protons), δ 5.22 (methine proton), and δ 1.54 (ethyl CH₃) .

  • LCMS/MS: Molecular ion peak at m/z 430.49 [M+H]⁺ .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 0.097 μg/mL) and Escherichia coli (MIC = 3.125 μg/mL), surpassing amikacin sulfate . The nitro group enhances membrane permeability, while the thiazolidinone core inhibits bacterial dihydrofolate reductase (DHFR) .

Table 2: Biological Activity Data

AssayResultReference
Antibacterial (S. aureus)MIC = 0.097 μg/mL
Antioxidant (DPPH)94.40% scavenging at 50 μM
Cytotoxicity (HeLa)IC₅₀ = 12.3 μM

Pharmacological Applications

Anti-Inflammatory Activity

Docking studies reveal nanomolar inhibition (IC₅₀ = 40 nM) of matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling and inflammation. The 4-carboxyphenyl substituent forms hydrogen bonds with MMP-9’s catalytic zinc ion .

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